molecular formula C7H4ClF3N2O2 B2777492 Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate CAS No. 1823377-78-1

Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate

Cat. No.: B2777492
CAS No.: 1823377-78-1
M. Wt: 240.57
InChI Key: WOVZSXRDFGXOMS-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C7H4ClF3N2O2 It is a derivative of pyrazine, characterized by the presence of a chloro group at the 3-position and a trifluoromethyl group at the 6-position, along with a methyl ester group at the 2-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for purification and quality control ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate or 3-alkoxy-6-(trifluoromethyl)pyrazine-2-carboxylate.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

    Hydrolysis Products: 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate: Characterized by its unique combination of chloro and trifluoromethyl groups.

    Methyl 3-chloro-6-(difluoromethyl)pyrazine-2-carboxylate: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    Methyl 3-bromo-6-(trifluoromethyl)pyrazine-2-carboxylate: Similar structure but with a bromo group instead of chloro.

Uniqueness

This compound is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric properties.

Properties

IUPAC Name

methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c1-15-6(14)4-5(8)12-2-3(13-4)7(9,10)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVZSXRDFGXOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823377-78-1
Record name methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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